Cas no 64519-44-4 ((1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate)
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate Chemical and Physical Properties
Names and Identifiers
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- (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate
- [1R-(1alpha,2beta,5alpha)]-2-Isopropyl-5-methylcyclohexyl 5-oxo-L-prolinate
- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate
- MENTHYL PCA
- L-Proline,5-oxo-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- MENTHYLPYRROLIDONECARBOXYLATE
- QUESTICELIQUID
-
- MDL: MFCD11114057
- Inchi: 1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)
- InChI Key: SLHPMAOXNSLXEH-UHFFFAOYSA-N
- SMILES: CC(C1C(OC(C2NC(=O)CC2)=O)CC(C)CC1)C
Computed Properties
- Exact Mass: 267.18300
Experimental Properties
- PSA: 55.40000
- LogP: 2.59780
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133042-1g |
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-5-oxopyrrolidine-2-carboxylate |
64519-44-4 | 97% | 1g |
$354 | 2021-06-09 | |
| TRC | M220650-10mg |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-Oxo-L-prolinate |
64519-44-4 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | M220650-50mg |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-Oxo-L-prolinate |
64519-44-4 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | M220650-100mg |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-Oxo-L-prolinate |
64519-44-4 | 100mg |
$98.00 | 2023-05-18 | ||
| abcr | AB336815-5g |
(1R, 2S, 5R)-5-Methyl-2-isopropylcyclohexyl-5-oxo-L-prolinate; . |
64519-44-4 | 5g |
€736.90 | 2025-04-17 | ||
| A2B Chem LLC | AG70580-250mg |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-l-prolinate |
64519-44-4 | 95% | 250mg |
$75.00 | 2024-04-19 | |
| Chemenu | CM133042-1g |
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-5-oxopyrrolidine-2-carboxylate |
64519-44-4 | 97% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG70580-1g |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-l-prolinate |
64519-44-4 | 95 | 1g |
$159.00 | 2024-04-19 | |
| A2B Chem LLC | AG70580-5g |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-l-prolinate |
64519-44-4 | 95 | 5g |
$481.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280069-250mg |
Menthyl PCA |
64519-44-4 | 97% | 250mg |
¥856.00 | 2024-05-05 |
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate Suppliers
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate
Research Update on (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate (CAS: 64519-44-4) in Chemical Biology and Pharmaceutical Applications
The compound (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate (CAS: 64519-44-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This menthol-derived L-proline ester exhibits a stereochemically complex architecture that combines the chiral environments of both menthol and 5-oxoproline moieties, making it particularly interesting for drug discovery and biocatalysis applications. Recent studies have focused on its role as a chiral auxiliary, prodrug carrier, and potential modulator of biological pathways.
In synthetic chemistry applications, researchers at Kyoto University (2023) demonstrated the compound's effectiveness as a chiral inducer in asymmetric Diels-Alder reactions, achieving up to 94% enantiomeric excess when used as part of a Lewis acid catalyst system. The bulky isopropylcyclohexyl group was found to create significant steric hindrance, directing face-selective cycloadditions. This builds upon earlier work by Smith et al. (2021) who first reported its use in stereocontrolled transformations, highlighting the compound's versatility beyond traditional menthol ester applications.
Pharmaceutical studies have explored its potential as a prodrug moiety, particularly for neuroactive compounds. A 2024 Nature Communications paper revealed that the (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl group significantly enhances blood-brain barrier penetration of conjugated drugs compared to simpler menthol esters. Molecular dynamics simulations attributed this to favorable interactions with membrane transporters, while the 5-oxo-L-prolinate portion provided improved metabolic stability. These findings suggest promising applications for CNS-targeted therapeutics.
From a biochemical perspective, the compound has shown interesting interactions with proline metabolic pathways. Research published in JACS Au (2023) identified it as a moderate inhibitor of proline dehydrogenase (Ki = 18.7 μM), potentially offering a new approach to modulate cellular redox balance. The study utilized cryo-EM to visualize the binding mode, revealing that the isopropylcyclohexyl group occupies a hydrophobic pocket not targeted by traditional proline analogs.
Recent ADMET studies (Pharmaceutical Research, 2024) have provided comprehensive data on the compound's pharmacokinetic profile. While showing good membrane permeability (Papp = 12.3 × 10^-6 cm/s in Caco-2 assays), it undergoes rapid esterase-mediated cleavage in plasma (t1/2 = 23 min), supporting its role as a bioreversible prodrug component rather than as an active pharmaceutical ingredient itself. These properties are being leveraged in several preclinical programs for sustained-release formulations.
The synthetic accessibility of 64519-44-4 has also seen improvements. A 2023 Organic Process Research & Development paper detailed a continuous flow synthesis achieving 82% yield with >99% diastereomeric purity, addressing previous challenges in large-scale production. This technical advancement is expected to facilitate broader investigation of the compound's applications across medicinal chemistry and chemical biology.
Looking forward, several research groups have reported derivatives of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate with modified proline rings or alternative alcohol components. These structural variations aim to fine-tune properties such as lipophilicity, metabolic stability, and target engagement. The compound's unique combination of structural features continues to make it a valuable scaffold in both academic and industrial research settings, with potential applications ranging from asymmetric synthesis to CNS drug delivery systems.
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